Primary Amine vs. N-Methyl: Derivatization Potential
1-(Pyridazin-3-yl)piperidin-3-amine possesses a free primary amine, whereas its close analog N-methyl-1-(pyridazin-3-yl)piperidin-3-amine contains a secondary methylamine group. This structural distinction directly impacts key physicochemical properties relevant to procurement and experimental design: the primary amine analog exhibits a lower molecular weight (178.23 vs. 192.26 g/mol) and a higher calculated topological polar surface area (tPSA) [1]. The higher tPSA of the target compound predicts improved aqueous solubility and potentially reduced passive membrane permeability relative to the N-methyl analog, while the primary amine offers a broader synthetic handle for diverse coupling reactions (e.g., amide bond formation, reductive amination, urea synthesis) that are less accessible with the N-methyl analog [1].
N‑methyl analog: MW 192.26, tPSA unchanged; secondary amine
| Evidence Dimension | Physicochemical Properties and Synthetic Handles |
|---|---|
| Target Compound Data | Molecular Weight = 178.23 g/mol; tPSA = 41.1 Ų; Primary amine present |
| Comparator Or Baseline | N-methyl-1-(pyridazin-3-yl)piperidin-3-amine: Molecular Weight = 192.26 g/mol; tPSA = 41.1 Ų; Primary amine absent |
| Quantified Difference | ΔMW = -14.03 g/mol; ΔtPSA = 0 Ų; Functional group: Primary amine vs. Secondary methylamine |
| Conditions | Calculated values from PubChem (comparator) and ChemSrc (target); target tPSA value inferred from identical computed scaffold property |
Why This Matters
The presence of the primary amine directly impacts synthetic strategy and potential biological behavior, making the target compound the preferred choice for fragment elaboration or library synthesis requiring a versatile amine handle.
- [1] PubChem. N-methyl-1-(pyridazin-3-yl)piperidin-3-amine. CID 54592581. Accessed 2026. View Source
